molecular formula C10H18O2 B14608606 Cyclohexanone, 2-(1-hydroxybutyl)- CAS No. 57548-42-2

Cyclohexanone, 2-(1-hydroxybutyl)-

Cat. No.: B14608606
CAS No.: 57548-42-2
M. Wt: 170.25 g/mol
InChI Key: BATWHICBOTVWLT-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(1-hydroxybutyl)- (CAS 51060-37-8) is a cyclohexanone derivative substituted with a 4-hydroxybutyl group at the second carbon of the cyclohexanone ring. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol . This compound is synthesized via catalytic condensation reactions, as demonstrated in studies using mixed heteropoly acid catalysts (e.g., PW₁₂ + PM₁₂/SBA-15) . Structurally, the hydroxybutyl group introduces polarity, enhancing solubility in polar solvents compared to unsubstituted cyclohexanone.

Properties

CAS No.

57548-42-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-hydroxybutyl)cyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-9,11H,2-7H2,1H3

InChI Key

BATWHICBOTVWLT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCCCC1=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In this method, cyclohexanone and n-butyl aldehyde undergo base-catalyzed aldol addition. The emulsion stabilizes the organic phase (cyclohexanone and aldehyde) within an aqueous alkaline solution (e.g., NaOH or KOH), minimizing side reactions. Key parameters include:

  • Molar ratio : A 2:1 excess of cyclohexanone to aldehyde suppresses polycondensation.
  • pH : Maintained between 8–12 to favor aldol addition over dehydration.
  • Temperature : 25–60°C to balance reaction rate and selectivity.

The emulsion system reduces interfacial tension, enabling efficient mass transfer while preventing the formation of 2,6-di-n-butylidenecyclohexanone and other oligomers. Post-reaction, the product is isolated via phase separation, followed by washing with water and recrystallization from ethanol/water mixtures. This method achieves yields exceeding 70% with >90% selectivity for the target compound.

Alkaline Homogeneous Condensation with Solvent Modulation

An alternative strategy employs homogeneous conditions with solvent modulation to improve reactivity. ACS Omega (2021) reports a NaOH-mediated aldol condensation using tetrahydrofuran (THF) as a co-solvent, though applied to aromatic aldehydes. Adapting this protocol for aliphatic aldehydes like n-butyl aldehyde requires adjustments:

Procedure and Optimization

  • Catalyst : 10–20 mol% aqueous NaOH.
  • Solvent : THF/water (1:1 v/v) enhances aldehyde solubility.
  • Temperature : 50–60°C for 6–8 hours.

While this method avoids specialized equipment, yields for aliphatic derivatives remain moderate (50–60%) due to competing enolate formation and dehydration. Purification via column chromatography or distillation is often necessary, limiting scalability.

Hydrogenation of Unsaturated Precursors

Indirect routes involve hydrogenating unsaturated intermediates such as 2-(1-hydroxybut-2-enylidene)cyclohexanone. This two-step process, though less common, offers stereochemical control:

Synthesis of α,β-Unsaturated Ketone

Cyclohexanone undergoes Claisen-Schmidt condensation with crotonaldehyde (trans-2-butenal) under acidic conditions (HCl or H₂SO₄) to form the enone intermediate.

Catalytic Hydrogenation

The enone is hydrogenated using palladium on carbon (Pd/C) or Raney nickel under mild H₂ pressure (1–3 atm). This step selectively reduces the double bond while preserving the hydroxyl group, yielding 2-(1-Hydroxybutyl)cyclohexanone. While effective, the requirement for high-purity intermediates and catalysts increases costs.

Comparative Analysis of Methods

Method Conditions Yield Selectivity Scalability
Emulsion Aldol NaOH, 25–60°C, oil/water emulsion 70–75% >90% Industrial
Homogeneous Aldol NaOH, THF/water, 50–60°C 50–60% 70–80% Laboratory
Hydrogenation Pd/C, H₂ (1–3 atm), RT 60–65% 85–90% Moderate

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(1-hydroxybutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, 2-(1-hydroxybutyl)- can be oxidized to form 2-(1-oxobutyl)cyclohexanone or 2-(1-carboxybutyl)cyclohexanone.

    Reduction: Reduction can yield 2-(1-hydroxybutyl)cyclohexanol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 2-(1-hydroxybutyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Cyclohexanone, 2-(1-hydroxybutyl)- is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 2-(1-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and substituents of cyclohexanone derivatives:

Compound Name Substituent(s) Molecular Formula CAS Number Key Functional Groups
Cyclohexanone, 2-(4-hydroxybutyl)- 4-hydroxybutyl C₁₀H₁₈O₂ 51060-37-8 Ketone, hydroxyl
2-Tert-butylcyclohexanone tert-butyl C₁₀H₁₈O 1728-46-7 Ketone, branched alkyl
Cyclohexanone diethyl acetal Diethyl acetal C₁₀H₁₈O₂ 1670-47-9 Acetal
3-Methyl-2-cyclohexanone Methyl C₇H₁₂O 1193-18-6 Ketone, methyl
2-(1H-Indol-3-yl)cyclohexanone Indole C₁₄H₁₅NO 68221-96-5 Ketone, aromatic heterocycle

Key Observations :

  • Polarity: The hydroxybutyl group in 2-(4-hydroxybutyl)-cyclohexanone increases hydrophilicity compared to non-polar tert-butyl or methyl substituents .
  • Reactivity: Acetal derivatives (e.g., cyclohexanone diethyl acetal) exhibit reduced reactivity toward nucleophiles due to the protective acetal group .

Physicochemical Properties

A comparison of physical properties is provided below:

Property Cyclohexanone, 2-(4-hydroxybutyl)- 2-Tert-butylcyclohexanone Cyclohexanone
Molecular Weight (g/mol) 170.25 154.25 98.15
Boiling Point (°C) Not reported 62.5 (at 4 mmHg) 155.6
Density (g/mL) Not reported 0.91 (estimated) 0.9478
Solubility in Water Moderate (hydroxybutyl enhances) Low (tert-butyl reduces) 8.6 g/100 mL

Key Observations :

  • The hydroxybutyl group likely improves aqueous solubility compared to tert-butyl or methyl groups .
  • Unsubstituted cyclohexanone has higher volatility (lower molecular weight) and a distinct peppermint-like odor .

Key Differentiators

  • Functional Group Impact: The hydroxybutyl group in 2-(4-hydroxybutyl)-cyclohexanone offers a balance of polarity and reactivity, making it suitable for bioactive applications, whereas tert-butyl and acetal derivatives prioritize stability and aroma .
  • Catalytic Selectivity: HRF5015 catalysts enable near-100% selectivity in cyclohexanone condensations, critical for scalable production of substituted derivatives .

Q & A

Q. What are the standard synthetic routes for 2-(1-hydroxybutyl)cyclohexanone, and how are intermediates characterized?

The compound is synthesized via hydroboration of butenyl ketals (e.g., 38 → 40 in ), followed by acid-catalyzed hydrolysis. Key intermediates are confirmed using infrared spectroscopy (IR) to monitor carbonyl group absorption and ¹H NMR for structural validation. For example, the hydroxyl group in 2-(4'-hydroxybutyl)cyclohexanone shows a characteristic IR peak at 3320 cm⁻¹, while NMR integration ratios verify substituent positions .

Q. Which spectroscopic techniques are critical for structural elucidation of 2-(1-hydroxybutyl)cyclohexanone derivatives?

  • ¹H NMR : Resolves substituent positions via coupling patterns (e.g., cyclohexanone ring protons at δ 1.5–2.5 ppm) and hydroxyl group environments.
  • Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 196 [M⁺] for hydroxylated derivatives) and fragmentation pathways (e.g., loss of H₂O or CO) to confirm functional groups .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

Use butyl or polyvinyl alcohol gloves and Tychem® BR protective clothing to prevent skin permeation. Ensure daily availability of clean PPE and conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for 2-(1-hydroxybutyl)cyclohexanone synthesis?

Apply the Box-Behnken Design (BBD) to model variables like temperature (X₁), catalyst loading (X₂), and solvent ratios (X₃). For example, in cyclohexanone oxime hydrolysis (a related system), BBD identified optimal conditions at 90°C, 15% catalyst, and 1:3 substrate-to-water ratio, achieving >95% conversion . Table : Example BBD Factors and Levels

FactorLow (-1)Medium (0)High (+1)
Temperature (°C)708090
Catalyst (wt%)51015
H₂O (mL)102030

Q. How do researchers resolve contradictions in spectral data for structurally similar derivatives?

  • Contradiction Example : Discrepancies in ¹H NMR chemical shifts for hydroxylated derivatives may arise from solvent polarity or hydrogen bonding.
  • Resolution : Compare data under standardized conditions (e.g., DMSO-d₆ for -OH proton exchange suppression) and cross-validate with computational methods (DFT calculations for predicted shifts) .

Q. What mechanistic insights explain side reactions during hydroboration steps?

Side products like 2-oxabicyclo[5.4.0]undec-1(7)-ene form via intramolecular cyclization of 2-(4'-hydroxybutyl)cyclohexanone under acidic conditions. Mitigation strategies include:

  • Low-Temperature Control : Slow addition of hydroboration reagents at 0–5°C to suppress radical-mediated pathways.
  • Catalyst Screening : Use p-toluenesulfonic acid (p-TSA) for selective hydrolysis over cyclization .

Q. How do thermodynamic properties influence solvent selection for purification?

Thermochemical data (e.g., ΔfH°liquid = -312 kJ/mol for cyclohexanone derivatives) guide solvent choices. High-polarity solvents (e.g., ethyl acetate) improve solubility of hydroxylated derivatives, while isooctane aids crystallization of non-polar intermediates .

Methodological Notes

  • Data Validation : Cross-reference NIST thermochemical databases for enthalpy values and spectral libraries to reduce experimental variability .
  • Advanced Analytics : Combine GC-MS with deuterated analogs (e.g., cyclohexane-d11) to trace reaction pathways and quantify byproducts .

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